3-(5-Chloro-2-methoxyphenyl)phenol
Description
3-(5-Chloro-2-methoxyphenyl)phenol is a chloro-methoxy-substituted phenolic compound characterized by a central phenol ring substituted with a 5-chloro-2-methoxyphenyl group. Other derivatives, such as (E)-ethyl 3-(5-chloro-2-methoxyphenyl)acrylate, have been synthesized via palladium-catalyzed C–H olefination, demonstrating its utility in synthetic chemistry .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBOTGWPOHQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683566 | |
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-40-8 | |
| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Approach
The Suzuki–Miyaura reaction represents a cornerstone for constructing biaryl systems in 3-(5-Chloro-2-methoxyphenyl)phenol synthesis. This method employs palladium catalysts to couple a boronic acid derivative with a halogenated aromatic precursor. For instance, 5-chloro-2-methoxyphenylboronic acid may react with 3-bromophenol under aerobic conditions, leveraging Pd(PPh₃)₄ as the catalyst and a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate .
Reaction Conditions and Optimization
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Catalyst system : Pd(PPh₃)₄ (2–5 mol%)
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Base : Na₂CO₃ or K₂CO₃ (2 equiv)
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Solvent : THF/H₂O (4:1 v/v)
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Temperature : 80–100°C
Side reactions, such as protodeboronation, are mitigated by degassing the solvent and maintaining anhydrous conditions during boronic acid preparation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with coupling occurring exclusively at the boron-bearing carbon .
Ullmann Coupling for Biaryl Formation
Ullmann-type couplings provide an alternative to Suzuki–Miyaura reactions, particularly for substrates sensitive to boronic acid handling. Copper(I) iodide catalyzes the coupling of 3-iodophenol with 1-bromo-5-chloro-2-methoxybenzene in dimethylformamide (DMF) at elevated temperatures .
Key Parameters
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Solvent : DMF
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Temperature : 120°C
Despite lower yields compared to palladium-catalyzed methods, this route avoids boron-containing intermediates, simplifying waste management. Mass spectrometry (MS) data indicate minor dehalogenation byproducts (<5%), necessitating recrystallization from ethyl acetate/n-heptane mixtures .
Electrophilic aromatic substitution via Friedel–Crafts alkylation enables the direct introduction of the 5-chloro-2-methoxyphenyl group onto a phenolic ring. Aluminum chloride (AlCl₃) facilitates the reaction between 3-methoxyphenyl chloride and phenol derivatives in dichloromethane .
Optimized Protocol
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Lewis acid : AlCl₃ (1.2 equiv)
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Electrophile : 5-Chloro-2-methoxybenzyl chloride
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Solvent : CH₂Cl₂
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Temperature : 0°C to room temperature
Challenges include over-alkylation and para-substitution byproducts, which are minimized by slow electrophile addition and stoichiometric control. Infrared (IR) spectroscopy confirms the absence of unreacted carbonyl groups post-purification .
Hydrolysis of Diazonium Salts
Diazotization followed by hydrolysis offers a scalable route to this compound, particularly in industrial settings. The process begins with nitrosation of 3-(5-chloro-2-methoxyphenyl)aniline in hydrobromic acid, generating a diazonium salt intermediate .
Industrial-Scale Process
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Diazotization :
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Hydrolysis :
High-performance liquid chromatography (HPLC) purity exceeds 99% after recrystallization from n-heptane. This method’s scalability is offset by the need for corrosive acid handling and diazonium salt instability .
Wittig–Horner Reaction Pathway
The Wittig–Horner reaction constructs the biphenyl backbone through olefination, followed by hydrogenation and demethylation. A phosphonate ester derived from 2-benzyloxybenzyl chloride reacts with 3-methoxybenzaldehyde under basic conditions .
Synthetic Steps
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Phosphonate Preparation :
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Olefination :
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Hydrogenation :
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Demethylation :
This four-step sequence achieves a total yield of 62.5%, with IR spectroscopy validating intermediate formation .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Suzuki–Miyaura | 78–85 | 98–99 | High | Moderate |
| Ullmann Coupling | 65–72 | 95–97 | Moderate | Low |
| Friedel–Crafts | 50–58 | 90–93 | Low | Low |
| Diazonium Hydrolysis | 65–72 | 99+ | High | Moderate |
| Wittig–Horner | 62.5 (total) | 98 | High | High |
The Suzuki–Miyaura method balances yield and purity, whereas diazonium hydrolysis excels in industrial throughput. Wittig–Horner reactions, while efficient, require costly reagents and multi-step purification .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone.
Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or demethylated products.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with several chloro-methoxy-substituted aromatic compounds, differing primarily in substituent positions, functional groups, and molecular frameworks. Key analogs include:
Table 1: Structural Comparison of 3-(5-Chloro-2-methoxyphenyl)phenol Analogs
Key Observations:
- Substituent Position Effects: The position of chloro and methoxy groups significantly influences reactivity and biological activity. For example, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8) exhibits a melting point of 109–110°C, while positional isomers (e.g., 1-(2-Chloro-4-hydroxy-3,5-dimethoxyphenyl)ethanone) show distinct physical properties due to steric and electronic differences .
- Core Structure Impact: Compounds with heterocyclic cores (e.g., furanone in or oxazole in ) exhibit enhanced stability and diversified pharmacological profiles compared to simpler phenolic frameworks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-Chloro-2-methoxyphenyl)phenol, and how are reaction yields optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, methoxy and chloro substituents are introduced using Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (60–80°C). Purification involves column chromatography, and yields are quantified via GC-MS, with typical yields ranging from 65% to 85% depending on substituent steric effects . Optimization strategies include adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The methoxy group appears as a singlet (~δ 3.8 ppm), while phenolic protons are observed at δ 5.5–6.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond-length data and torsional angles. ORTEP-3 generates graphical representations of molecular geometry .
- GC-MS : Quantifies reaction intermediates and final product purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial enzyme assays (e.g., cytochrome P450 inhibition) and antimicrobial disk diffusion tests are used. For example, IC₅₀ values for enzyme inhibition are determined via spectrophotometric kinetic studies, while MIC values for antimicrobial activity are measured using serial dilutions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction outcomes in derivatives of this compound?
- Methodological Answer : Substituent effects are analyzed using Hammett plots and DFT calculations. For instance, electron-withdrawing groups (e.g., -Cl) reduce nucleophilic substitution rates, while methoxy groups enhance resonance stabilization. Steric hindrance is quantified via X-ray crystallography (e.g., dihedral angles >30° indicate hindered rotation) . Comparative studies with analogs (e.g., 3-Chloro-2-methylphenol) reveal reactivity differences using Arrhenius plots .
Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations and metabolite formation (e.g., glucuronidation) .
- Proteomic Studies : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in vivo .
- Dosage Adjustments : MTD (Maximum Tolerated Dose) studies in animal models correlate efficacy with toxicity .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases). The compound’s chloro-methoxy motif shows high complementarity to hydrophobic enzyme pockets .
- MD Simulations : GROMACS models dynamic interactions (e.g., ligand-receptor stability over 100-ns simulations). Free-energy calculations (MM-PBSA) validate binding modes .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystal growth due to flexible substituents is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
